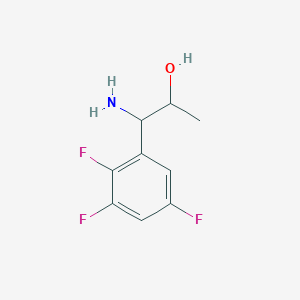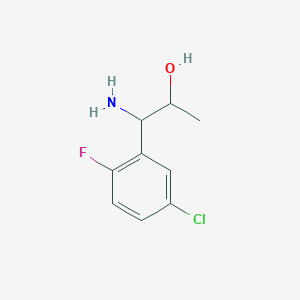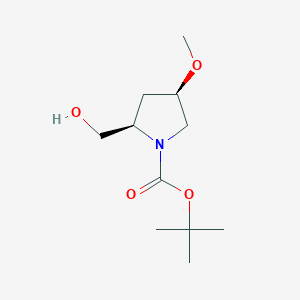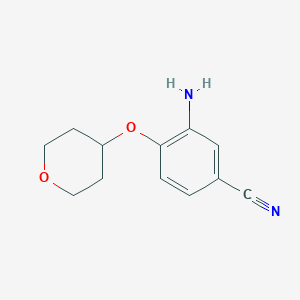
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol is a complex organic compound that features multiple functional groups, including benzyloxy, tert-butyldiphenylsilyl, and chlorodecane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzyloxy and tert-butyldiphenylsilyl groups, and chlorination. Common reagents used in these steps include benzyl chloride, tert-butyldiphenylsilyl chloride, and thionyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and catalysts like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for applications in pharmaceuticals and fine chemicals.
Chemical Reactions Analysis
Types of Reactions
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the chlorodecane moiety to a decane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific stereochemistry and functional group arrangements.
Industry
In the chemical industry, it can be used as a building block for the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol exerts its effects depends on its application. In synthetic chemistry, its reactivity is governed by the presence of reactive functional groups. In biological systems, it may interact with specific enzymes or receptors, although detailed studies would be required to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-bromodecane-4,6-diol: Similar structure but with a bromine atom instead of chlorine.
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-iododecane-4,6-diol: Similar structure but with an iodine atom instead of chlorine.
Properties
Molecular Formula |
C33H45ClO4Si |
|---|---|
Molecular Weight |
569.2 g/mol |
IUPAC Name |
(4S,6S,7R)-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-10-phenylmethoxydecane-4,6-diol |
InChI |
InChI=1S/C33H45ClO4Si/c1-33(2,3)39(29-18-9-5-10-19-29,30-20-11-6-12-21-30)38-24-13-17-28(35)25-32(36)31(34)22-14-23-37-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,35-36H,13-14,17,22-26H2,1-3H3/t28-,31+,32-/m0/s1 |
InChI Key |
DWJMTSOGEWXIBG-YXQUNVLPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@@H](C[C@@H]([C@@H](CCCOCC3=CC=CC=C3)Cl)O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(C(CCCOCC3=CC=CC=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)






![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)

![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)


